2-(4-chlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is an organic compound that features a chlorophenoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-chlorophenoxyacetohydrazide. Finally, the condensation of 4-chlorophenoxyacetohydrazide with furan-2-carbaldehyde under acidic conditions produces the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
4-chlorophenoxyacetohydrazide: An intermediate in the synthesis.
Uniqueness
2-(4-chlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is unique due to its combination of a chlorophenoxy group and a furan ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-7-14(8-6-12)21-11-15(19)18-17-9-1-3-13-4-2-10-20-13/h1-10H,11H2,(H,18,19)/b3-1+,17-9+ |
InChI Key |
VFUVUZHVCCPBPN-COQIBVDLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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